N1-[(1E)-(4-Methylphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine
Overview
Description
N1-[(1E)-(4-Methylphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine is a synthetic compound characterized by its unique structure, which includes an imidazole ring substituted with a phenyl group and a methylene bridge connected to a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(1E)-(4-Methylphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine typically involves the condensation of 4-methylbenzaldehyde with 4-phenyl-1H-imidazole-1,2-diamine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-[(1E)-(4-Methylphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring or the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized imidazole compounds.
Scientific Research Applications
N1-[(1E)-(4-Methylphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N1-[(1E)-(4-Methylphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1H-imidazole-1,2-diamine: Lacks the methylene bridge and 4-methylphenyl group.
N1-(4-Methylphenyl)-4-phenyl-1H-imidazole-1,2-diamine: Similar structure but without the methylene bridge.
N1-[(1E)-(4-Methylphenyl)methylene]-4-methyl-1H-imidazole-1,2-diamine: Contains a methyl group on the imidazole ring instead of a phenyl group.
Uniqueness
N1-[(1E)-(4-Methylphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine is unique due to the presence of both the methylene bridge and the 4-methylphenyl group, which confer distinct chemical and biological properties. These structural features can enhance its reactivity and interaction with molecular targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[(E)-(4-methylphenyl)methylideneamino]-4-phenylimidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4/c1-13-7-9-14(10-8-13)11-19-21-12-16(20-17(21)18)15-5-3-2-4-6-15/h2-12H,1H3,(H2,18,20)/b19-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUWSPQZUXMERQ-YBFXNURJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NN2C=C(N=C2N)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/N2C=C(N=C2N)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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